Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents .
Preparation Methods
The synthesis of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Formation of Schiff Bases: The compound can form Schiff bases through coupling with aromatic aldehydes.
Scientific Research Applications
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This regulation affects various cellular processes, including signal transduction and cellular response to external stimuli.
Comparison with Similar Compounds
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but lacks the benzylamino group, which affects its reactivity and applications.
tert-Butyl (2-(benzylamino)ethyl)carbamate: This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets and its versatility in various chemical reactions.
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-10-16-12-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 |
InChI Key |
IAGCHHHDJWYADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCC1=CC=CC=C1 |
Origin of Product |
United States |
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